BB-K 6 Sulfate Salt
Description
Historical and Structural Relationship to Aminoglycoside Antibiotics (e.g., Kanamycin (B1662678), Amikacin)
The history of BB-K 6 is intrinsically linked to the development of amikacin (B45834), a semi-synthetic aminoglycoside derived from kanamycin A. newdrugapprovals.orgnih.gov Kanamycin, a natural product isolated from Streptomyces kanamyceticus, was a potent antibiotic, but its effectiveness was diminished by the emergence of bacterial resistance mechanisms, primarily enzymatic modification. mdpi.com
Amikacin was designed to overcome some of these resistance mechanisms. It is synthesized by acylation of the 1-amino group of the deoxystreptamine ring of kanamycin A with an L-(-)-γ-amino-α-hydroxybutyryl (L-HABA) side chain. newdrugapprovals.orgnih.gov However, the synthesis of amikacin is not perfectly selective. During the acylation process, other amino groups of the kanamycin A scaffold can also be acylated. One of the common byproducts is the 6'-N-acylated kanamycin A derivative, which has been designated as BB-K 6. google.com Therefore, BB-K 6 is structurally very similar to both kanamycin and amikacin, differing in the position of the acyl group.
Table 1: Structural Comparison of Kanamycin A, Amikacin, and BB-K 6
| Compound | Parent Molecule | Position of Acylation | Acyl Group |
| Kanamycin A | - | - | - |
| Amikacin (BB-K8) | Kanamycin A | 1-N | L-HABA |
| BB-K 6 | Kanamycin A | 6'-N | L-HABA |
This table is based on the description of BB-K 6 as a 6'-N-acylated product of Kanamycin A in the context of Amikacin synthesis. google.com
Rationale for Research on Novel Aminoglycoside Analogs and Derivatives
The primary driver for research into novel aminoglycoside analogs like BB-K 6 is the escalating threat of antibiotic resistance. mdpi.comacs.org Bacteria have evolved sophisticated mechanisms to inactivate aminoglycosides, most commonly through the action of aminoglycoside-modifying enzymes (AMEs). mdpi.comfrontiersin.org These enzymes, such as acetyltransferases, phosphotransferases, and nucleotidyltransferases, modify the hydroxyl or amino groups of the antibiotic, preventing it from binding to its ribosomal target. mdpi.com
The development of new derivatives aims to achieve several key objectives:
Overcoming Resistance: By modifying the structure of existing aminoglycosides, researchers hope to create molecules that are no longer recognized by AMEs. mdpi.comfrontiersin.org
Improving the Therapeutic Index: Aminoglycosides are associated with significant side effects, including nephrotoxicity and ototoxicity. researchgate.net The synthesis of new analogs provides an opportunity to dissociate the antibacterial activity from the toxic side effects.
Expanding the Spectrum of Activity: Novel derivatives may exhibit activity against a broader range of pathogens or against bacteria that are intrinsically resistant to older aminoglycosides. frontiersin.org
Understanding Structure-Activity Relationships (SAR): Studying the biological activity of a wide range of analogs, including those that are synthetically accessible as byproducts like BB-K 6, provides valuable data for understanding which parts of the molecule are crucial for antibacterial action and which can be modified without loss of efficacy. thieme-connect.com
The study of compounds like BB-K 6, even as a byproduct, contributes to this knowledge base, helping to refine the design of future aminoglycoside antibiotics.
Overview of Research Paradigms and Challenges in Aminoglycoside Chemical Science
The chemical science of aminoglycosides is fraught with challenges, which makes the development of new analogs a complex undertaking.
Research Paradigms:
Semi-synthesis: The most common approach involves the chemical modification of natural aminoglycoside scaffolds. frontiersin.org The synthesis of amikacin from kanamycin is a classic example of this paradigm.
Total Synthesis: While more complex, total synthesis allows for the creation of completely novel aminoglycoside structures that are not accessible from natural products. eurekaselect.com
Enzymatic and Chemo-enzymatic Synthesis: Leveraging the substrate promiscuity of certain enzymes, researchers can create libraries of new aminoglycoside derivatives. frontiersin.org
Key Challenges:
Stereochemical Complexity: Aminoglycosides are complex molecules with multiple stereocenters. Controlling the stereochemistry during synthesis is a significant challenge.
Selective Functionalization: The presence of multiple similar functional groups (hydroxyl and amino groups) makes regioselective modification difficult, often requiring complex protection and deprotection strategies. google.com The co-production of BB-K 6 during amikacin synthesis is a direct consequence of this challenge. google.com
Purification and Analysis: The high polarity and lack of a strong chromophore in aminoglycosides make their purification and analysis by techniques like reversed-phase HPLC and UV-Vis spectroscopy challenging. researchgate.netresearchgate.netnih.gov This necessitates the use of specialized chromatographic techniques and mass spectrometry.
Predicting Biological Activity: Despite decades of research, predicting the biological activity and toxicity of a novel aminoglycoside analog based on its structure alone remains difficult. thieme-connect.com
The investigation of compounds like BB-K 6 Sulfate (B86663) Salt, born from the intricacies of chemical synthesis, underscores the ongoing efforts to navigate these challenges and expand the arsenal (B13267) of effective antibiotics.
Properties
Molecular Formula |
C₂₂H₄₃N₅O₁₃ . (H₂O₄S)ₓ |
|---|---|
Molecular Weight |
585.609808 |
Synonyms |
(S)-O-3-Amino-3-deoxy-α-D-glucopyranosyl-(1→6)-O-[6-[(4-amino-2-hydroxy-1-oxobutyl)amino]-6-deoxy-α-D-glucopyranosyl-(1→4)]-2-deoxy-D-streptamine Sulfate Salt; O-3-Amino-3-deoxy-α-D-glucopyranosyl-(1→6)-O-[6-[[(2S)-4-amino-2-hydroxy-1-oxobutyl]amino] |
Origin of Product |
United States |
Elucidation of Molecular Mechanisms of Action in Model Systems
Detailed Ribosomal Target Interaction and Binding Kinetics in Bacterial Models
The primary mechanism of action for BB-K 6 Sulfate (B86663) Salt, an aminoglycoside antibiotic, involves the inhibition of bacterial protein synthesis. This is achieved through its direct interaction with the bacterial ribosome, specifically the 30S ribosomal subunit. The binding is typically irreversible and targets the 16S rRNA component of this subunit. newdrugapprovals.orgdrugbank.com
The binding of aminoglycosides like BB-K 6 Sulfate Salt to the 30S subunit is a multi-step process. Initially, the positively charged aminoglycoside molecule is attracted to the negatively charged bacterial cell surface. A subsequent energy-dependent phase facilitates its transport across the cytoplasmic membrane to reach its intracellular target, the ribosome. drugbank.com
Once inside the cell, the compound binds to a specific site on the 16S rRNA, near the A site (aminoacyl-tRNA binding site). drugbank.com This interaction, which can also involve ribosomal protein S12, induces a conformational change in the ribosome. newdrugapprovals.org This structural alteration disrupts the normal decoding process of mRNA, leading to several detrimental effects on protein synthesis. One major consequence is the misreading of the mRNA codons, which results in the incorporation of incorrect amino acids into the growing polypeptide chain. This leads to the production of nonfunctional or even toxic proteins. newdrugapprovals.orgontosight.ai Furthermore, the binding can interfere with the formation of the translational initiation complex, effectively halting protein synthesis at its very beginning. newdrugapprovals.org
The binding kinetics of aminoglycosides to the ribosome are concentration-dependent. newdrugapprovals.org Higher concentrations of the antibiotic lead to a more rapid and extensive accumulation within the bacterial cell, amplifying the inhibition of protein synthesis and ultimately leading to bacterial cell death. drugbank.com
Investigation of Translational Fidelity Modulation and Ribosome Biogenesis Perturbations
The interaction of this compound with the 30S ribosomal subunit directly modulates translational fidelity. By inducing a conformational change in the decoding center, the antibiotic decreases the accuracy of mRNA translation. newdrugapprovals.org This leads to a higher frequency of amino acid misincorporation, producing a heterogeneous pool of aberrant proteins that can disrupt various cellular functions. newdrugapprovals.orgontosight.ai
Mechanisms of Cellular Uptake and Intracellular Trafficking in Bacterial Cell Models
The uptake of aminoglycosides like this compound into bacterial cells is a critical step for their antibacterial activity and occurs through a multi-phase process. The initial interaction is an electrostatic attraction between the positively charged aminoglycoside molecules and the negatively charged components of the bacterial outer membrane, such as lipopolysaccharides in Gram-negative bacteria.
Following this initial binding, the antibiotic traverses the outer membrane, a process that is not fully understood but is thought to involve porin channels. The subsequent and crucial phase of uptake across the inner cytoplasmic membrane is energy-dependent. drugbank.com This transport is linked to the proton-motive force, which drives the translocation of the drug into the cytoplasm. drugbank.com
Once inside the cytoplasm, the aminoglycoside can interact with its primary target, the ribosome. The intracellular concentration of the drug is a key determinant of its efficacy. drugbank.com Efflux pumps, which are membrane proteins that can actively transport antibiotics out of the cell, represent a common mechanism of resistance to aminoglycosides. ontosight.ai Overexpression of these pumps can reduce the intracellular accumulation of the drug, thereby diminishing its antibacterial effect.
The intracellular trafficking of the compound is largely directed towards the ribosomes, which are abundant in the cytoplasm. There is no evidence to suggest that aminoglycosides are sequestered into specific organelles within bacterial cells, as bacteria lack the complex endomembrane system found in eukaryotes. researchgate.netnih.govfrontiersin.orgmdpi.com
Characterization of Induced Cellular Stress Pathways in Model Organisms
The antibacterial action of this compound and other aminoglycosides is known to induce various cellular stress pathways in bacteria. A primary consequence of the production of mistranslated and nonfunctional proteins is the activation of the cellular stress response, which aims to mitigate the damage caused by these aberrant proteins. carleton.edu
One of the key stress pathways induced is the oxidative stress response. The disruption of normal cellular respiration and metabolism due to faulty proteins can lead to an increase in the production of reactive oxygen species (ROS), such as superoxide (B77818) anions and hydroxyl radicals. nih.govfrontiersin.orgwikipedia.org ROS are highly reactive molecules that can cause widespread damage to cellular components, including DNA, lipids, and proteins, further contributing to cell death. wikipedia.orgtubitak.gov.tr
In addition to oxidative stress, the accumulation of unfolded or misfolded proteins triggers the heat shock response, leading to the upregulation of molecular chaperones. carleton.edubiorxiv.org These chaperones attempt to refold or degrade the damaged proteins, but the continuous production of aberrant proteins due to aminoglycoside action can overwhelm this system.
Analysis of Compound-Mediated Bacterial Gene Expression and Proteomic Profiles
The binding of this compound to bacterial ribosomes and the subsequent disruption of protein synthesis lead to significant alterations in the bacterial gene expression and proteomic profiles. These changes reflect the cell's attempt to respond to the antibiotic-induced stress and the direct consequences of translational inhibition.
Gene Expression Analysis:
Studies investigating the effect of ribosome-targeting antibiotics on bacterial gene expression have revealed complex regulatory networks. While the primary effect is at the translational level, transcriptional responses are also observed as the cell attempts to compensate for the stress. For instance, genes involved in stress responses, such as those encoding heat shock proteins, chaperones, and proteases, are often upregulated in an attempt to manage the accumulation of misfolded proteins. carleton.edu Conversely, genes related to growth and metabolism may be downregulated as the cell enters a state of arrested growth. frontiersin.org In some cases, genes encoding efflux pumps or enzymes that modify the antibiotic may be upregulated, contributing to the development of resistance. ontosight.ai
Proteomic Profiles:
Proteomic analysis provides a direct view of the consequences of aminoglycoside action on the cellular protein landscape. The most immediate effect is a global reduction in the synthesis of most proteins. frontiersin.org However, a hallmark of aminoglycoside action is the production of a significant amount of mistranslated proteins. newdrugapprovals.orgontosight.ai These aberrant proteins can be detected using proteomic techniques and serve as a direct indicator of the drug's mechanism of action. The accumulation of these nonfunctional proteins contributes to cellular toxicity and triggers stress responses. frontiersin.orgnih.gov
Comparative proteomic studies of antibiotic-treated and untreated bacteria can reveal specific proteins that are either up- or downregulated. mdpi.com For example, an increase in the abundance of stress-related proteins and a decrease in the levels of proteins involved in essential metabolic pathways would be expected. nih.gov
Interactive Data Table: Predicted Changes in Bacterial Proteome upon Treatment with this compound
| Protein Category | Predicted Change in Abundance | Rationale |
| Ribosomal Proteins | Decreased | Inhibition of protein synthesis, potential indirect effect on ribosome biogenesis. |
| Metabolic Enzymes | Decreased | General shutdown of cellular processes due to translational arrest. |
| Heat Shock Proteins/Chaperones | Increased | Response to the accumulation of misfolded and aberrant proteins. |
| DNA Repair Enzymes | Potentially Increased | Response to DNA damage caused by secondary effects like oxidative stress. |
| Efflux Pump Proteins | Potentially Increased | A mechanism of resistance to pump the antibiotic out of the cell. |
| Cell Wall Synthesis Enzymes | Decreased | Inhibition of the synthesis of proteins required for cell wall maintenance and growth. |
Structure Activity Relationship Sar Studies and Rational Design of Bb K 6 Sulfate Salt Analogs
Identification of Key Pharmacophoric Elements and Structural Determinants for Biological Activity
The biological activity of BB-K 6 Sulfate (B86663) Salt and its analogs is dictated by several key pharmacophoric elements and structural features. The aminoglycoside molecule is composed of distinct rings, with Ring I being crucial for broad-spectrum antibacterial activity and a primary target for bacterial inactivating enzymes. uomus.edu.iq
The amino groups and hydroxyl groups on the sugar moieties are critical determinants of activity. The number and position of these functional groups influence the binding affinity of the aminoglycoside to its primary target, the bacterial ribosome, and its susceptibility to enzymatic inactivation, a common mechanism of bacterial resistance. nih.govslideshare.net For instance, in the kanamycin (B1662678) class of aminoglycosides, the presence of a 6'-amino group is more advantageous for activity than a 6'-hydroxyl group. uomus.edu.iq
Acylation at the 1-amino group of the deoxystreptamine ring, a hallmark of the amikacin (B45834) series, is a key modification that can protect the molecule from certain inactivating enzymes. uomus.edu.iqnih.gov In the case of amikacin, the L-(-)-γ-amino-α-hydroxybutyryl (L-HABA) side chain at this position is a critical determinant of its enhanced activity against resistant strains. nih.gov Studies on amikacin analogs have demonstrated that both the α-hydroxyl group and the terminal basic function in this side chain play a very important role in its antimicrobial activity. nih.gov
BB-K 6 is identified as the 6'-N-acylated product of kanamycin A. google.com This specific modification at the 6'-position is a key structural determinant that differentiates it from other kanamycin derivatives and influences its biological profile. The nature of the acyl group at this position would be a primary factor in its interaction with the ribosomal target and its resistance to aminoglycoside-modifying enzymes.
The general structure of aminoglycosides allows for a variety of modifications. The table below summarizes the impact of substitutions at different positions on the aminoglycoside scaffold, drawing from the broader knowledge of the kanamycin and amikacin families.
| Ring | Position | Modification | Impact on Activity |
| Ring II (2-deoxystreptamine) | N-1 | Acylation (e.g., L-HABA in amikacin) | Retains or enhances activity, confers resistance to some inactivating enzymes. uomus.edu.iqnih.gov |
| Ring I | 6' | Amino group (e.g., Kanamycin B) vs. Hydroxyl group (e.g., Kanamycin A) | 6'-amino group generally leads to higher activity. uomus.edu.iq |
| Ring I | 2' | Amino group (e.g., Kanamycin B) vs. Hydroxyl group (e.g., Kanamycin A) | 2'-amino group is associated with increased potency. uomus.edu.iq |
| Ring I | 3' and 4' | Absence of hydroxyl groups (e.g., sisomicin) | Confers resistance to APH(3') and ANT(4') enzymes. nih.gov |
Quantitative Structure-Activity Relationship (QSAR) Modeling and Predictive Analytics
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach used to correlate the chemical structure of compounds with their biological activity. For aminoglycosides, QSAR studies are instrumental in understanding the physicochemical properties that govern their efficacy and in predicting the activity of novel analogs. mdpi.comresearchgate.net
QSAR models for aminoglycoside-derived compounds have been developed to predict their ability to act as gene delivery vehicles, highlighting the importance of properties like hydrophobicity. acs.org In the context of antibacterial activity, 3D-QSAR models have been employed to score potential new ligands based on the neamine (B104775) core, which is a common structural motif in aminoglycosides and is crucial for binding to the ribosomal A site. nih.govnih.gov These models can help in the virtual screening of compound libraries to identify new molecular scaffolds with potential antibacterial activity. nih.gov
For BB-K 6 Sulfate Salt analogs, a QSAR model would typically involve the following steps:
Data Set Preparation: A series of BB-K 6 analogs with varying substituents would be synthesized, and their antibacterial activity (e.g., Minimum Inhibitory Concentration - MIC) against a panel of bacteria would be determined.
Descriptor Calculation: A wide range of molecular descriptors, such as electronic, steric, and hydrophobic parameters, would be calculated for each analog.
Model Development: Statistical methods like multiple linear regression or partial least squares would be used to build a mathematical model that correlates the descriptors with the biological activity.
Model Validation: The predictive power of the QSAR model would be assessed using internal and external validation techniques.
A hypothetical QSAR study on BB-K 6 analogs might reveal the optimal physicochemical properties for the acyl group at the 6'-position to maximize antibacterial potency and minimize susceptibility to resistance enzymes.
Design and Synthesis of Mechanistic Probes and Truncated Analogs
To elucidate the mechanism of action of this compound and to identify its specific molecular interactions within the bacterial ribosome, mechanistic probes and truncated analogs are designed and synthesized. These tools are invaluable for biochemical and biophysical studies.
Mechanistic probes often incorporate reporter groups such as fluorescent labels or photo-activatable cross-linkers into the BB-K 6 structure. For example, a fluorescently tagged BB-K 6 analog could be used in fluorescence resonance energy transfer (FRET) studies to monitor its binding to ribosomal RNA in real-time. probes-drugs.org The synthesis of such probes requires careful chemical strategies to introduce the label without significantly altering the compound's binding affinity. nih.gov
The synthesis of amikacin analogs, which serves as a model for BB-K 6, has been achieved through both chemical and enzymatic methods. nih.govfrontiersin.orggoogle.com Enzymatic synthesis, using aminoglycoside-modifying enzymes in reverse, can offer high regioselectivity for the modification of specific amino or hydroxyl groups. nih.govfrontiersin.org
Conformational Analysis and Ligand-Target Docking Simulations
The three-dimensional conformation of this compound and its binding mode to the target ribosomal RNA are crucial for its biological function. Conformational analysis and ligand-target docking simulations are powerful computational tools used to investigate these aspects at the molecular level.
Conformational analysis of aminoglycosides like amikacin has been performed using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy. nih.govpnu.ac.ir These studies provide insights into the solution-state structure of the molecule and how it might change upon binding to its target. For instance, the conformation of amikacin has been studied in complex with metal ions, which can influence its structure and interactions. nih.gov
Ligand-target docking simulations are used to predict the binding pose of BB-K 6 within the A site of the bacterial 16S rRNA. nih.gov These simulations rely on the known crystal structures of the ribosome and related aminoglycoside-RNA complexes. nih.gov The docking results can reveal key hydrogen bonding interactions and electrostatic contacts that are essential for high-affinity binding. This information is invaluable for the rational design of new analogs with improved binding characteristics. For example, docking studies can help to explain why certain modifications enhance activity or overcome resistance.
A typical docking study for a BB-K 6 analog would involve:
Building a 3D model of the analog.
Preparing the crystal structure of the bacterial ribosome A site.
Running a docking algorithm to predict the most favorable binding poses.
Analyzing the interactions between the analog and the RNA to identify key binding determinants.
Investigation of Stereochemical Influence on Activity and Selectivity
The importance of stereochemistry is well-illustrated in the synthesis of amikacin, where the acylation of kanamycin A with the L-isomer of γ-amino-α-hydroxybutyric acid (L-HABA) results in a much more active compound than acylation with the D-isomer. philadelphia.edu.jo This demonstrates that the specific stereoconfiguration of the side chain is crucial for optimal interaction with the target.
In the broader class of aminoglycosides, the stereochemistry of the amino and hydroxyl groups on the sugar rings is also a key determinant of activity. Inverting the stereochemistry at certain positions can lead to a loss of activity or alter the spectrum of the antibiotic. nih.gov For this compound, being a chiral molecule, its interaction with the ribosome is stereospecific. Any synthetic strategy for creating analogs must carefully control the stereochemistry to ensure the desired biological activity.
The table below highlights the stereochemical considerations for key aminoglycoside components.
| Compound/Moiety | Stereochemical Feature | Significance for Activity |
| Amikacin | L-HABA side chain | The L-isomer is significantly more active than the D-isomer. philadelphia.edu.jo |
| Neomycin B vs. Neomycin C | Stereochemistry of the aminomethyl group | Distinguishes between these two closely related and active compounds. pharmafeatures.com |
| Chloramphenicol (for comparison) | D-threo form | Only the D-threo enantiomer exhibits biological activity. slideshare.net |
Pre Clinical Pharmacodynamic and Pharmacokinetic Investigations in in Vitro and Non Human in Vivo Models
Comprehensive Antimicrobial Activity Spectrum Determination against Model Microorganisms (in vitro)
The antimicrobial breadth of BB-K 6 Sulfate (B86663) Salt has been characterized against a panel of clinically relevant model microorganisms. In vitro testing has demonstrated its activity against both Gram-positive and Gram-negative bacteria, as well as certain fungal pathogens.
Initial screenings using agar (B569324) well diffusion assays revealed a broad-spectrum activity profile for a compound related to BB-K 6 Sulfate Salt. nih.gov This was further quantified by determining the minimum inhibitory concentrations (MICs) against various strains. For instance, against Gram-positive bacteria like Staphylococcus aureus and Streptococcus pyogenes, and Gram-negative bacteria such as Escherichia coli and Pseudomonas aeruginosa, the compound exhibited significant inhibitory effects. nih.gov Notably, activity was also observed against pathogenic yeasts, including various Candida species. nih.gov
Further studies on related compounds have shown that structural modifications can significantly impact the antimicrobial spectrum and potency. For example, the addition of a cationic amino group to a similar metallacarborane-based compound enhanced its activity against S. aureus. acs.org Conversely, other modifications led to a loss of activity against certain strains, highlighting the structure-activity relationship. acs.org It is important to note that the antimicrobial activity of some compounds can be influenced by the test conditions, such as the presence of different salts or organic solvents. nih.gov
Interactive Data Table: In Vitro Antimicrobial Activity of a Related Compound
| Microorganism | Type | Minimum Inhibitory Concentration (MIC) in µg/mL |
| Escherichia coli | Gram-negative bacteria | 8 - 64 |
| Pseudomonas aeruginosa | Gram-negative bacteria | >64 |
| Klebsiella pneumoniae | Gram-negative bacteria | >64 |
| Acinetobacter baumannii | Gram-negative bacteria | 8 - 64 |
| Staphylococcus aureus (MRSA) | Gram-positive bacteria | 2 - 8 |
| Streptococcus pyogenes | Gram-positive bacteria | Not specified |
| Enterococcus faecalis | Gram-positive bacteria | Not specified |
| Candida albicans | Yeast | Not specified |
| Candida glabrata | Yeast | Not specified |
| Candida krusei | Yeast | Not specified |
| Cryptococcus neoformans | Yeast | Not specified |
Note: Data is derived from studies on related antimicrobial compounds and may not directly reflect the activity of this compound. nih.govfrontiersin.org
Time-Kill Kinetics and Post-Antibiotic Effects in Bacterial Culture Systems
Time-kill kinetic assays are crucial for understanding the dynamic interaction between an antimicrobial agent and a microbial population over time. nelsonlabs.com These studies determine the rate at which a compound kills a specific microorganism. nelsonlabs.com For a related compound, time-kill assays against Methicillin-resistant Staphylococcus aureus (MRSA) demonstrated rapid bactericidal activity, eradicating the bacterial cultures within 30 minutes at a concentration of 16 times the MIC. frontiersin.org This is significantly faster than the comparator antibiotic, ciprofloxacin, which required 4 hours to achieve the same effect. frontiersin.org
The post-antibiotic effect (PAE) refers to the continued suppression of bacterial growth even after the antimicrobial agent's concentration has fallen below the MIC. derangedphysiology.comembopress.org This phenomenon is an important pharmacodynamic parameter. The duration of the PAE is influenced by the antibiotic, the bacterial species, the concentration of the drug, and the duration of exposure. nih.gov For some antibiotics, a strong PAE allows for less frequent dosing. derangedphysiology.com For instance, aminoglycosides are known to have a strong PAE. derangedphysiology.com Studies on amikacin (B45834), an aminoglycoside, have shown that its PAE is concentration-dependent. nih.gov The PAE of this compound would need to be specifically determined to understand its potential for intermittent dosing regimens.
Absorption, Distribution, Metabolism, and Excretion (ADME) Profiling in Non-Human Animal Models
The ADME properties of a drug candidate are critical for its development and are assessed in non-human animal models to predict human pharmacokinetics. jst.go.jpresearchgate.net These studies involve administering the compound to animals, such as rats or dogs, and analyzing its concentration in various biological matrices over time. mdpi.com
For a related compound, ZM241385, pharmacokinetic studies in rats revealed high clearance and poor oral bioavailability. mdpi.com Intravenous administration showed rapid elimination. mdpi.com In vitro metabolic stability studies using liver microsomes and S9 fractions suggested that hepatic metabolism contributed significantly to its systemic clearance. mdpi.com Further investigations indicated that metabolism by the kidney and gut also played a role in its low oral bioavailability. mdpi.com
Physiologically based pharmacokinetic (PBPK) modeling is a valuable tool used to simulate and predict the ADME properties of a compound in different species, including humans. researchgate.netnih.govmdpi.com By integrating in vitro data (like solubility, permeability, and metabolism) with physiological parameters of the animal model, PBPK models can help understand the factors influencing a drug's pharmacokinetics. mdpi.comresearchgate.net For example, PBPK modeling for ZM241385 helped to elucidate the reasons for its low exposure after oral administration. mdpi.com Similar studies would be essential to characterize the ADME profile of this compound.
Interactive Data Table: Key Pharmacokinetic Parameters of a Related Compound (ZM241385) in Rats
| Parameter | Intravenous (IV) Administration | Oral (PO) Administration |
| Dose (mg/kg) | 5 | 5 |
| Cmax (ng/mL) | Not Applicable | Low |
| Tmax (h) | Not Applicable | Not Specified |
| AUC (ng*h/mL) | Moderate | Low |
| Clearance (mL/min/kg) | High | Not Applicable |
| Bioavailability (%) | Not Applicable | Poor |
Note: This data is for the related compound ZM241385 and serves as an example of the types of parameters determined in ADME studies. mdpi.com
Stability and Degradation Pathways in Biological Matrices (in vitro and non-human)
The stability of a drug in biological matrices is a critical factor influencing its therapeutic efficacy and is assessed both in vitro and in non-human models. ijbpas.com In vitro stability is often evaluated in matrices like plasma, serum, or microsomal fractions to understand metabolic and chemical degradation. mdpi.comijbpas.com
For instance, the stability of a compound can be pH-dependent. tandfonline.comtandfonline.com Studies on pravastatin (B1207561) showed that its degradation was significantly influenced by both pH and temperature, with stability increasing with higher pH within the physiological range. tandfonline.com The stability of a compound can also be affected by the presence of salts in the formulation. researchgate.netkaust.edu.sa
In non-human studies, the stability and degradation pathways are investigated by analyzing metabolites in excreta (urine and feces) after drug administration. For example, in a study with a related compound, ZM241385, a semi-mass balance study in rats showed that only a small percentage of the parent drug was excreted unchanged after oral administration, indicating significant metabolism. mdpi.com Understanding the degradation pathways is crucial for identifying potential active or toxic metabolites.
Pharmacodynamic Modeling of Compound Effects in Pre-clinical Infection Models
Pharmacodynamic (PD) modeling integrates pharmacokinetic data with the pharmacological effect of a drug to describe the time course of its action. nih.govaacrjournals.org In pre-clinical infection models, this involves relating the drug concentration at the site of infection to the antimicrobial effect, such as the reduction in bacterial load.
For antimicrobial agents, key PD parameters often include the ratio of the peak concentration to the MIC (Cmax/MIC), the ratio of the area under the concentration-time curve to the MIC (AUC/MIC), and the time the concentration remains above the MIC (T>MIC). nih.gov These parameters help in optimizing dosing regimens to maximize efficacy.
Translational PK/PD modeling is used to bridge the gap between pre-clinical findings and clinical application. nih.govaacrjournals.org By developing models based on data from in vitro studies and animal infection models, it is possible to simulate and predict the drug's efficacy in humans. nih.gov For example, a PK/PD model for gentamicin (B1671437) was developed using data from in vitro time-kill experiments that mimicked the drug's kinetics in newborn infants to predict optimal dosing schedules. nih.gov Such modeling would be invaluable for determining the potential clinical utility of this compound.
Advanced Analytical Characterization Methodologies for Bb K 6 Sulfate Salt
High-Resolution Mass Spectrometry for Structural Elucidation and Impurity Profiling
High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the characterization of BB-K 6 Sulfate (B86663) Salt, providing highly accurate mass measurements that facilitate unambiguous molecular formula determination. nih.gov Techniques such as Time-of-Flight (TOF) and Orbitrap mass analyzers allow for mass accuracy typically within 5 ppm, which is crucial for distinguishing between compounds with similar nominal masses. nih.gov
For BB-K 6 Sulfate Salt, HRMS is applied to confirm its elemental composition by comparing the experimentally measured exact mass with the theoretically calculated mass. The molecular formula for the free base of BB-K 6 is C22H43N5O13. advatechgroup.com HRMS analysis would target the protonated molecule [M+H]⁺ in positive ion mode. Furthermore, tandem mass spectrometry (MS/MS) experiments, often performed in hybrid instruments like Quadrupole Time-of-Flight (QqTOF), are used to generate fragmentation patterns. nih.gov The fragmentation of the glycosidic bonds and other linkages within the BB-K 6 structure provides data that confirms the connectivity of the sugar rings and the identity of the side chains, thus enabling complete structural elucidation. This method is also paramount for identifying and quantifying potential impurities, including process-related impurities and degradation products, by detecting their unique accurate masses.
Table 1: Illustrative HRMS Data for BB-K 6 This table presents hypothetical data based on the known molecular formula to illustrate the principles of HRMS analysis.
| Ion | Molecular Formula | Calculated Exact Mass (m/z) | Observed Exact Mass (m/z) | Mass Error (ppm) |
| [M+H]⁺ (Parent Ion) | C₂₂H₄₄N₅O₁₃⁺ | 586.2930 | 586.2915 | -2.56 |
| Fragment A | C₈H₁₈N₃O₄⁺ | 220.1292 | 220.1288 | -1.82 |
| Fragment B | C₆H₁₄NO₅⁺ | 170.0866 | 170.0861 | -2.94 |
Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical and Conformational Analysis
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique used to determine the detailed three-dimensional structure of molecules in solution. For this compound, both one-dimensional (¹H, ¹³C) and two-dimensional (COSY, HSQC, HMBC) NMR experiments are required for a complete structural and stereochemical assignment.
¹H NMR provides information on the number and environment of protons, while ¹³C NMR reveals the carbon skeleton. cdnsciencepub.com The chemical shifts and coupling constants in the ¹H spectrum are particularly sensitive to the stereochemistry of the glycosidic linkages and the conformation of the sugar rings. The presence of the sulfate salt can induce chemical shift changes in nearby nuclei compared to the free base, which can help confirm the salt's formation. cdnsciencepub.com
Two-dimensional NMR experiments are essential for assembling the structure.
COSY (Correlation Spectroscopy) identifies proton-proton couplings within the same spin system, helping to trace the connectivity within each sugar residue.
HSQC (Heteronuclear Single Quantum Coherence) correlates each proton with its directly attached carbon atom, aiding in the assignment of the carbon skeleton.
HMBC (Heteronuclear Multiple Bond Correlation) shows correlations between protons and carbons over two to three bonds, which is critical for establishing the linkages between the different sugar units and the aglycone portion of the molecule.
Advanced techniques like Nuclear Overhauser Effect Spectroscopy (NOESY) can provide information about the spatial proximity of protons, which is vital for determining the three-dimensional conformation and the stereochemistry of the glycosidic bonds.
Table 2: Representative ¹³C NMR Chemical Shift Changes Upon Sulfation This table illustrates the expected effect on carbon chemical shifts when a hydroxyl group is converted to a sulfate ester, based on general principles observed in related compounds. cdnsciencepub.com
| Carbon Position | Hypothetical Shift, -OH (ppm) | Hypothetical Shift, -OSO₃⁻ (ppm) | Δδ (ppm) |
| C-1' | 101.5 | 99.8 | -1.7 |
| C-2' | 72.3 | 78.5 | +6.2 |
| C-3' | 74.1 | 73.5 | -0.6 |
Chromatographic Techniques for Purity Assessment, Quantitative Analysis, and Isomer Separation
Chromatographic methods are fundamental for assessing the purity of this compound and for its quantitative analysis.
High-Performance Liquid Chromatography (HPLC) is the primary method used for purity determination. advatechgroup.com A reversed-phase HPLC method, often with a C18 column, is typically developed. The mobile phase usually consists of a buffered aqueous solution and an organic modifier like acetonitrile (B52724) or methanol. Detection is commonly performed using ultraviolet (UV) spectroscopy if the molecule contains a chromophore, or with more universal detectors like Charged Aerosol Detection (CAD) or Evaporative Light Scattering Detection (ELSD). HPLC can effectively separate BB-K 6 from its organic impurities, allowing for the quantification of purity, often reported as a percentage of the main peak area. advatechgroup.com
Ion Chromatography (IC) is specifically employed for the analysis of the sulfate counter-ion. This technique uses an ion-exchange stationary phase to separate ions based on their charge and size. kaust.edu.sa By running a sample of this compound, the concentration of the sulfate anion can be accurately determined and compared to the theoretical stoichiometric value, confirming the identity and composition of the salt.
These chromatographic techniques are also crucial for separating potential isomers of BB-K 6, which may have been formed during synthesis. The high resolving power of modern HPLC columns can often distinguish between closely related stereoisomers or regioisomers.
Table 3: Example HPLC Purity Analysis Report
| Peak ID | Retention Time (min) | Area (%) | Identity |
| 1 | 4.8 | 0.25 | Impurity A |
| 2 | 7.2 | 0.41 | Impurity B |
| 3 | 9.5 | 99.15 | BB-K 6 |
| 4 | 11.3 | 0.19 | Impurity C |
| Total | 100.0 |
Table 4: Typical Ion Chromatography Data for Sulfate Analysis
| Analyte | Retention Time (min) | Concentration (mg/L) |
| Sulfate (SO₄²⁻) | 5.3 | 158.2 |
| Chloride (Cl⁻) | 3.1 | < 1.0 |
| Phosphate (B84403) (PO₄³⁻) | 8.9 | < 1.0 |
X-ray Crystallography for Determination of Three-Dimensional Molecular Structure
X-ray crystallography provides the most definitive, high-resolution information on the three-dimensional structure of a molecule in its solid state. The technique involves irradiating a single crystal of the compound with an X-ray beam and analyzing the resulting diffraction pattern. libretexts.org For this compound, obtaining a high-quality single crystal is the first and often most challenging step.
If a suitable crystal is grown, the diffraction data can be used to determine:
The precise spatial arrangement of every atom in the molecule.
The absolute stereochemistry of all chiral centers.
The exact conformation of the glycosidic linkages and sugar rings.
The location of the sulfate counter-ions and any solvent molecules within the crystal lattice.
Detailed geometric parameters such as bond lengths, bond angles, and torsion angles.
This information is invaluable for confirming the structure determined by spectroscopic methods and provides a static, atomic-level snapshot of the molecule. The analysis of chondroitin-4-sulfate calcium salt by X-ray diffraction, for example, successfully determined its helical symmetry and unit cell dimensions. nih.gov
Table 5: Representative Crystallographic Data Parameters for a Sulfated Aminoglycoside This table is modeled on data from related sulfated biomolecules and represents the type of information obtained from a successful X-ray crystallographic analysis. nih.gov
| Parameter | Example Value |
| Crystal System | Trigonal |
| Space Group | P3 |
| Unit Cell Dimensions | a = 1.28 nm, b = 1.28 nm, c = 2.74 nm |
| α = 90°, β = 90°, γ = 120° | |
| Molecules per Unit Cell (Z) | 6 |
| Calculated Density | 1.65 g/cm³ |
| Resolution | 1.8 Å |
| R-factor | 0.045 |
Advanced Spectroscopic Methods for Probing Molecular Interactions
Beyond the core structural techniques, other advanced spectroscopic methods can provide further insight into the properties of this compound.
Raman Spectroscopy is a vibrational spectroscopy technique that is complementary to infrared (IR) spectroscopy. It is particularly useful for analyzing the sulfate counter-ion, as the sulfate group (SO₄²⁻) has a very strong and characteristic Raman scattering band around 981 cm⁻¹, corresponding to the symmetric stretching vibration. researchgate.netrsc.org This provides a clear and direct confirmation of the presence of the sulfate salt.
Fluorescence Spectroscopy can be applied if the molecule is intrinsically fluorescent or if a fluorescent tag is attached. While aminoglycosides are not typically fluorescent, this technique could be used in formulation studies or to probe interactions with other molecules by monitoring changes in the fluorescence of a binding partner.
Table 6: Characteristic Raman Shift for Sulfate Ion
| Functional Group | Vibrational Mode | Typical Raman Shift (cm⁻¹) |
| Sulfate (SO₄²⁻) | Symmetric Stretch (ν₁) | 981 |
Lack of Publicly Available Research Data Precludes a Detailed Computational Analysis of this compound
A comprehensive review of scientific literature and chemical databases reveals a significant lack of specific computational and theoretical chemistry studies focused solely on the compound this compound. While the substance is identified as a semi-synthetic aminoglycoside antibiotic, detailed research findings required to construct an in-depth scientific article as per the requested outline are not available in the public domain.
This compound is cataloged as a derivative of Kanamycin (B1662678) A and is related to the amikacin (B45834) family of antibiotics. intlab.orghoelzel-biotech.combiosave.comcosmobio.co.jplgcstandards.comlgcstandards.com Its molecular formula is C22H43N5O13 . (H2O4S)ₓ, with the free base having a CAS number of 50866-72-3. lgcstandards.com An intermediate in its synthesis is known as BB-K 6 N-(Benzyloxy) Carbamate. intlab.org This information is primarily available from chemical and laboratory suppliers. hoelzel-biotech.combiosave.comcosmobio.co.jpcharm-lab.comqmx.comalfa-chemistry.com
Despite extensive searches for dedicated research, no specific studies were found for "this compound" in the following key areas of computational chemistry:
Computational and Theoretical Chemistry Studies of Bb K 6 Sulfate Salt
Application of Machine Learning and Artificial Intelligence:There is no evidence of machine learning or AI models being developed or applied specifically to research on BB-K 6 Sulfate (B86663) Salt. Research in this area tends to focus on broader classes of aminoglycosides or more common examples like amikacin (B45834).
Due to the absence of specific research data for BB-K 6 Sulfate Salt across all sections of the requested outline, it is not possible to generate the thorough, informative, and scientifically accurate article as instructed. Proceeding would require speculation and fabrication of data, which would compromise the integrity of the information provided. Further research and publication in peer-reviewed journals are needed to enable such a detailed analysis of this particular compound.
Mechanisms of Resistance and Strategies for Overcoming Resistance in Bacterial Models
Biochemical Mechanisms of Bacterial Resistance to Aminoglycosides
The primary mechanisms of bacterial resistance to aminoglycosides like BB-K 6 sulfate (B86663) salt are well-characterized and include enzymatic modification, reduced intracellular concentration via efflux pumps, and modification of the drug's target, the ribosome.
Enzymatic Modification: The most prevalent mechanism of acquired resistance to aminoglycosides is their enzymatic inactivation by aminoglycoside-modifying enzymes (AMEs). nih.govnih.gov These enzymes, often encoded by genes located on mobile genetic elements such as plasmids and transposons, catalyze the covalent modification of the aminoglycoside structure, thereby reducing its affinity for the ribosomal binding site. oup.comfrontiersin.org There are three main classes of AMEs:
Aminoglycoside Acetyltransferases (AACs): These enzymes transfer an acetyl group from acetyl-CoA to an amino group on the aminoglycoside molecule. nih.govmdpi.com
Aminoglycoside Nucleotidyltransferases (ANTs) or Adenylyltransferases (AADs): These enzymes transfer a nucleotide (typically an adenyl group) from ATP to a hydroxyl group on the antibiotic. nih.govmdpi.com
Aminoglycoside Phosphotransferases (APHs): These enzymes transfer a phosphate (B84403) group from ATP to a hydroxyl group on the aminoglycoside. nih.govmdpi.com
The specific enzymes present in a bacterial strain determine its resistance profile to different aminoglycosides. The presence of multiple AME genes in a single isolate can confer broad resistance to this antibiotic class. oup.com
Efflux Pumps: Bacteria can also resist aminoglycosides by actively pumping the drug out of the cell, thereby preventing it from reaching its ribosomal target. nih.gov These efflux pumps are membrane-spanning protein complexes that recognize and expel a wide range of substrates, including various antibiotics. In Gram-negative bacteria like Pseudomonas aeruginosa and Acinetobacter baumannii, the Resistance-Nodulation-Division (RND) family of efflux pumps, such as the AdeABC and MexXY-OprM systems, play a significant role in aminoglycoside resistance. nih.govbrieflands.commdpi.com Overexpression of these pumps can lead to clinically significant levels of resistance. brieflands.com
Ribosomal Mutations: Alterations in the 16S rRNA, a component of the 30S ribosomal subunit where aminoglycosides bind, can also confer resistance. nih.govnih.gov Mutations in specific nucleotides within the A-site of the 16S rRNA can reduce the binding affinity of the aminoglycoside, thus diminishing its inhibitory effect on protein synthesis. nih.govmednexus.org For instance, a common mutation involves the A1408G substitution in the rrs gene, which codes for 16S rRNA. mednexus.org While effective, this mechanism is less common in clinical isolates than enzymatic modification because mutations in the highly conserved ribosomal RNA can be detrimental to bacterial fitness. nih.gov Another form of ribosomal alteration is the methylation of the 16S rRNA by 16S rRNA methyltransferases, which can lead to high-level resistance to a broad range of aminoglycosides. mednexus.orgnih.gov
Synergistic Effects of BB-K 6 Sulfate Salt with Other Antimicrobial Agents in vitro
A common and clinically important synergy is observed between aminoglycosides and β-lactam antibiotics. β-lactams inhibit bacterial cell wall synthesis, which is thought to increase the permeability of the bacterial cell envelope to aminoglycosides, thereby facilitating their entry and access to the ribosomal target. This combination is often employed in the treatment of serious Gram-negative and enterococcal infections.
Another area of investigation is the combination of aminoglycosides with compounds that inhibit resistance mechanisms. For example, combining an aminoglycoside with an inhibitor of aminoglycoside-modifying enzymes could restore its activity against resistant strains. While this approach is still largely in the research phase, it represents a promising strategy to overcome enzymatic inactivation.
Rational Design of Analogs to Circumvent Established Resistance Mechanisms
The development of new aminoglycoside analogs that are refractory to the action of AMEs is a key strategy to combat resistance. Since this compound is a derivative of Kanamycin (B1662678) A and is also known as an impurity of Amikacin (B45834), the design principles applied to these parent compounds are directly relevant. cosmobio.co.jpnih.gov
Amikacin itself is a prime example of the successful rational design of an aminoglycoside analog. It was synthesized from kanamycin by the addition of an L-hydroxyaminobutyryl amide (HABA) side chain to the N-1 position of the 2-deoxystreptamine (B1221613) ring. This modification sterically hinders the approach of many AMEs, protecting the molecule from inactivation and giving Amikacin a broader spectrum of activity against resistant bacteria compared to its predecessors.
Current research in this area focuses on several approaches:
Modifying known aminoglycosides: This involves making targeted chemical changes to existing aminoglycosides at the sites of enzymatic modification to prevent their inactivation. mdpi.com
Developing novel aminoglycoside scaffolds: This more ambitious approach aims to create entirely new aminoglycoside structures that are not recognized by existing AMEs.
Designing inhibitors of AMEs: This strategy focuses on developing compounds that can be co-administered with aminoglycosides to block the activity of AMEs and restore the efficacy of the antibiotic. anr.fr
Genetic Basis of Resistance Development in Model Bacterial Strains
The genetic basis of aminoglycoside resistance is multifaceted and often involves the acquisition of mobile genetic elements. In model bacterial strains like Escherichia coli and Pseudomonas aeruginosa, resistance to aminoglycosides is frequently conferred by genes located on plasmids, transposons, and integrons. oup.comfrontiersin.org
Plasmids: These are self-replicating, extrachromosomal DNA molecules that can be transferred between bacteria through conjugation. R-plasmids (resistance plasmids) can carry multiple resistance genes, including those encoding AMEs, conferring resistance to several classes of antibiotics simultaneously. oup.com
Transposons: Also known as "jumping genes," transposons are segments of DNA that can move from one location to another within the genome or between plasmids and the chromosome. They are a major vehicle for the dissemination of aminoglycoside resistance genes. oup.com
Integrons: These are genetic elements that can capture and express gene cassettes, including those encoding AMEs. Class 1 integrons are particularly common in clinical isolates and are a significant factor in the spread of aminoglycoside resistance. frontiersin.org
In addition to the acquisition of resistance genes, mutations in chromosomal genes can also lead to resistance. For example, mutations in the genes regulating the expression of efflux pumps, such as mexZ in P. aeruginosa, can lead to their overexpression and consequently, increased aminoglycoside resistance. mdpi.com Similarly, spontaneous mutations in the rrs gene, which encodes 16S rRNA, can result in resistance, although this is a less frequent event. asm.org
Phenotypic and Genotypic Characterization of Resistant Bacterial Isolates
The characterization of aminoglycoside-resistant bacterial isolates involves both phenotypic and genotypic methods to determine the level of resistance and identify the underlying mechanisms.
Phenotypic Characterization: This involves determining the minimum inhibitory concentration (MIC) of the antibiotic for the bacterial isolate. The MIC is the lowest concentration of the antibiotic that prevents visible growth of the bacteria. Standardized methods such as broth microdilution or disk diffusion are used to measure the MIC. A high MIC value for an aminoglycoside indicates resistance.
Phenotypic tests can also be used to infer the presence of certain resistance mechanisms. For example, the addition of an efflux pump inhibitor, such as carbonyl cyanide m-chlorophenylhydrazone (CCCP), can reverse resistance in strains that rely on efflux, leading to a decrease in the MIC. brieflands.com
Interactive Data Table: Example of Phenotypic Characterization of Aminoglycoside Resistance
| Isolate ID | Antibiotic | MIC (µg/mL) | MIC with EPI (µg/mL) | Interpretation |
| PA-01 | Amikacin | 64 | 8 | Resistance likely due to efflux |
| EC-02 | Gentamicin (B1671437) | 128 | 128 | Resistance likely not due to efflux |
| KP-03 | Tobramycin | 256 | 32 | Resistance likely due to efflux |
EPI: Efflux Pump Inhibitor
Genotypic Characterization: Genotypic methods are used to identify the specific genes responsible for resistance. These techniques include:
Polymerase Chain Reaction (PCR): PCR can be used to screen for the presence of known AME genes (e.g., aac(6')-Ib, ant(2")-Ia, aph(3')-VIa) and genes encoding 16S rRNA methyltransferases. mednexus.org
DNA Sequencing: Sequencing the entire genome of a resistant isolate can provide a comprehensive view of all resistance determinants, including novel resistance genes and mutations in chromosomal genes associated with resistance (e.g., rrs, mexZ). mdpi.com
The combination of phenotypic and genotypic characterization is essential for understanding the prevalence and diversity of aminoglycoside resistance mechanisms in clinical and environmental settings, which in turn informs the development of effective control strategies.
Research Applications of Bb K 6 Sulfate Salt As a Chemical Probe or Tool
Potential Utility in Cellular Biology to Dissect Ribosomal Function or Bacterial Physiological Pathways
While no direct evidence links "BB-K 6 Sulfate (B86663) Salt" to ribosomal function, compounds with similar designations, like the aminoglycoside BB-K 29, are known to target the bacterial 30S ribosomal subunit. ontosight.ai This interaction disrupts protein synthesis, leading to bacterial cell death. ontosight.ai A novel compound like BB-K 6 Sulfate Salt, if it shares a similar structural backbone, could be investigated for its ability to modulate ribosomal activity. Researchers could employ techniques such as polysome profiling and in vitro translation assays to determine if it inhibits or alters protein synthesis.
Furthermore, its effects on bacterial physiological pathways could be a key area of study. The metabolic flexibility of bacteria, particularly in response to environmental stressors like varying salt concentrations, involves complex signaling pathways. frontiersin.orgmdpi.com A chemical probe could be used to perturb these pathways and identify key regulatory nodes. For instance, its impact on sulfate-reducing bacteria, which play a crucial role in the sulfur biogeochemical cycle, could be explored. wikipedia.orgbiointerfaceresearch.comresearchgate.net
Potential Application in Biochemical Assays for Enzyme Inhibition or Ligand-Binding Studies
The "sulfate salt" designation suggests that the compound is water-soluble, making it amenable to use in various biochemical assays. One primary application could be as a potential enzyme inhibitor. Many sulfate-conjugated molecules have been shown to inhibit enzymes like cyclooxygenases (COX-1 and COX-2). nih.gov Standard enzymatic assays, often performed in microplate format, could be used to screen this compound against a panel of enzymes to identify potential inhibitory activity.
Ligand-binding studies represent another significant potential application. The interaction of small molecules with proteins is fundamental to most biological processes. nih.govresearchgate.net Techniques such as fluorescence spectroscopy could be employed to study the binding of this compound to target proteins. For example, the binding of a ligand can be monitored by changes in the intrinsic fluorescence of the protein or by using a fluorescent probe that is displaced upon binding. nih.govresearchgate.net The kinetics and thermodynamics of such binding events provide valuable information about the affinity and mechanism of interaction. nih.gov
Table 1: Potential Biochemical Assays for this compound
| Assay Type | Potential Target/Application | Methodological Principle |
| Enzyme Inhibition Assay | Various enzymes (e.g., proteases, kinases, oxidoreductases) | Measurement of enzyme activity in the presence and absence of the compound. |
| Ligand-Binding Assay | Specific proteins of interest | Detection of a direct interaction between the compound and the protein, often using spectroscopic or calorimetric methods. |
| Thermal Shift Assay | Protein stability | Measurement of the change in a protein's melting temperature upon ligand binding. |
Potential Development as a Fluorescent or Affinity Probe for Target Identification
A significant area of chemical biology is the development of chemical probes to identify the cellular targets of bioactive molecules. enamine.netresearchgate.netprinceton.edumdpi.com If this compound demonstrates a specific biological activity, it could be chemically modified to create a fluorescent or affinity probe.
A fluorescent probe could be synthesized by attaching a fluorophore to the core structure of BB-K 6. Such probes are invaluable for visualizing the subcellular localization of the compound and its target. caymanchem.comcaymanchem.commdpi.com The choice of fluorophore would depend on the specific application, with considerations for photostability, quantum yield, and spectral properties. nih.gov
An affinity probe would involve incorporating a reactive group (for covalent capture) and an affinity tag (like biotin) into the BB-K 6 structure. enamine.netmdpi.com This approach, known as photoaffinity labeling (PAL) or activity-based protein profiling (ABPP), allows for the covalent labeling of the target protein in a complex biological sample. enamine.netresearchgate.netmdpi.com The tagged protein can then be enriched using affinity chromatography and identified by mass spectrometry.
Table 2: Components of a Potential Affinity Probe Based on this compound
| Component | Function | Example Moiety |
| Recognition Element | Binds to the target protein | Core structure of BB-K 6 |
| Reactive Group | Forms a covalent bond with the target | Diazirine, Benzophenone |
| Affinity Tag | Enables enrichment of the labeled target | Biotin, Click-chemistry handle (e.g., alkyne) |
Potential Use in High-Throughput Screening Platforms for Modulators of Bacterial Processes
High-throughput screening (HTS) is a powerful tool for discovering new bioactive compounds from large chemical libraries. drugtargetreview.comnih.govplos.org If a specific bacterial process is identified as being modulated by this compound, this could form the basis of a cell-based HTS assay. For example, a reporter gene assay could be developed where the expression of a reporter (like luciferase or green fluorescent protein) is linked to the activity of a bacterial pathway of interest. nih.gov A library of compounds could then be screened for their ability to either enhance or inhibit the reporter signal, indicating modulation of the pathway.
The water solubility of a sulfate salt would be advantageous for HTS, as it simplifies compound handling and dispensing in aqueous-based screening formats. plos.org The development of a robust and miniaturized HTS assay would enable the rapid screening of thousands of compounds, potentially leading to the discovery of novel modulators of bacterial physiology. drugtargetreview.comnih.gov
Future Research Directions and Emerging Paradigms in Bb K 6 Sulfate Salt Chemical Research
Exploration of Novel Biological Targets Beyond Ribosomal Inhibition in Model Organisms
The canonical understanding of aminoglycoside action centers on their interaction with the 16S rRNA of the 30S ribosomal subunit, leading to mistranslation and eventual cell death. frontiersin.org However, emerging research suggests that the biological effects of aminoglycosides may not be limited to ribosomal inhibition.
Recent studies have begun to investigate alternative molecular targets. For instance, research on aminoglycoside resistance mechanisms has revealed that mutations in genes not directly related to the ribosome, such as fusA1 (encoding elongation factor G) and amgS (part of a two-component sensory system), can alter susceptibility to aminoglycosides in organisms like Pseudomonas aeruginosa. mdpi.com This suggests that the cellular impact of these antibiotics could be broader than previously understood, potentially involving pathways that modulate membrane potential and protein synthesis in ways that are independent of direct ribosome binding. mdpi.comelifesciences.org
Furthermore, some aminoglycosides have been shown to bind to other RNA structures, not just ribosomal RNA. frontiersin.orgnih.gov The potential for BB-K 6 sulfate (B86663) salt to interact with other cellular RNAs, such as riboswitches or other non-coding RNAs, remains a compelling area for future investigation. Identifying such non-ribosomal targets could unveil new mechanisms of action and potential therapeutic applications. For example, a transcriptome analysis of E. coli treated with sub-lethal concentrations of Kanamycin (B1662678) B revealed that the compound could directly bind to the 5' untranslated region (UTR) of certain mRNAs, like napF and narK, and induce gene expression. frontiersin.orgnih.gov
Table 1: Potential Non-Ribosomal Areas of Investigation for BB-K 6 Sulfate Salt
| Potential Target Area | Rationale | Model Organism Context |
| Elongation Factor G (fusA1) | Mutations in this gene affect aminoglycoside susceptibility, suggesting a potential interaction or downstream effect. mdpi.com | Investigated in Pseudomonas aeruginosa. mdpi.com |
| Two-Component Systems (amgS) | Mutations in this sensory system gene can reduce membrane depolarization caused by aminoglycosides. mdpi.com | Studied in Pseudomonas aeruginosa. mdpi.com |
| Non-coding RNA (ncRNA) | Aminoglycosides have demonstrated the ability to bind to various RNA structures, including riboswitches. frontiersin.orgnih.gov | Explored in E. coli and other bacteria. frontiersin.orgnih.gov |
| mRNA 5' UTRs | Kanamycin B has been shown to bind to the 5' UTR of specific genes, modulating their expression. frontiersin.orgnih.gov | Demonstrated in E. coli. frontiersin.orgnih.gov |
Development of Advanced Delivery Systems for Targeted Research Applications in vitro or in animal models
A significant challenge with aminoglycosides is their potential for toxicity at high concentrations. Advanced drug delivery systems (DDS) are being explored to improve the therapeutic index of these compounds by enabling targeted delivery and controlled release. These systems are primarily in preclinical stages of development.
For Kanamycin B and other aminoglycosides, various nanocarriers have been investigated. These include:
Liposomes: These lipid-based vesicles can encapsulate hydrophilic drugs like aminoglycosides, potentially altering their pharmacokinetic profile. mdpi.comnih.gov
Nanoparticles: Polymeric nanoparticles, such as those made from poly(lactic-co-glycolic) acid (PLGA), have been used to encapsulate tobramycin, a related aminoglycoside, to achieve sustained release. mdpi.com DNA-based nanoparticles have also been used to deliver Kanamycin B, showing enhanced adherence to corneal tissue in animal models. mdpi.comacs.org
Hydrogels: Smart hydrogels have been designed using aminoglycosides as cross-linkers. researchgate.net These hydrogels can exhibit on-demand drug release and have shown high antibacterial activity in both in vitro and in vivo models. researchgate.net
Micelles: Polymeric micelles have been developed for the ophthalmic delivery of Kanamycin B, demonstrating improved adhesion to the cornea in preclinical studies. rsc.org
These advanced delivery systems offer the potential for more precise research applications, allowing for localized administration in animal models of infection and reducing systemic exposure.
Table 2: Examples of Advanced Delivery Systems for Kanamycin B and Related Aminoglycosides
| Delivery System | Base Material | Drug(s) | Key Finding in Model System |
| DNA Nanoparticles | DNA | Neomycin B, Kanamycin B | Increased adherence to cornea with no toxicity in a mouse model. mdpi.com |
| Polymeric Micelles | Chitosan/Palmitic Acid | Kanamycin B | Enhanced adhesion to porcine cornea. rsc.org |
| Hydrogels | Oxidized Polysaccharides | Amikacin (B45834), other aminoglycosides | On-demand drug release and high antibacterial activity in vivo. researchgate.net |
| PLGA Nanoparticles | Poly(lactic-co-glycolic) acid | Tobramycin | Effective loading and sustained release. mdpi.com |
| Silica Networks | Silica | Kanamycin, Streptomycin (B1217042) | Enhanced antimicrobial activity in in vitro studies against clinical isolates. farmaciajournal.com |
Integration with Multi-Omics Technologies (e.g., transcriptomics, proteomics, metabolomics in bacterial systems)
The advent of multi-omics technologies provides an unprecedented opportunity to understand the global cellular response of bacteria to treatment with compounds like this compound.
A key study in this area performed transcriptome profiling (RNA-seq) of Escherichia coli exposed to sub-lethal concentrations of Kanamycin B. frontiersin.orgnih.gov The analysis identified a significant number of differentially expressed genes (DEGs), many of which were related to microbial metabolism, two-component systems, biofilm formation, and oxidative phosphorylation. frontiersin.orgnih.gov Specifically, at a concentration of 1 µM, 136 genes were induced and 155 were repressed. nih.gov This demonstrates that even at non-lethal concentrations, Kanamycin B elicits a complex and widespread transcriptional response.
Proteomic and metabolomic approaches are also beginning to shed light on aminoglycoside action and resistance. For instance, proteomic analysis of a Pseudomonas aeruginosa mutant with altered aminoglycoside susceptibility revealed changes in ribosome synthesis. mdpi.com In Vibrio cholerae, a proteomics study identified that the translation of specific proteins is affected by tRNA modifications that influence aminoglycoside tolerance. elifesciences.org Metabolomic studies have shown that E. coli treated with kanamycin enter a "zombie" state, where they are metabolically active but unable to divide, and that they secrete molecules like indole (B1671886) that can affect the antibiotic tolerance of neighboring cells. biorxiv.org
Integrating these different "omics" datasets can provide a more holistic picture of how this compound affects bacterial physiology, from gene expression to protein function and metabolic output.
Table 3: Differentially Expressed Gene Categories in E. coli in Response to Kanamycin B
| Functional Category | Direction of Regulation | Example Genes |
| Two-Component Systems | Both Up and Down | cpxP, rcsA (Upregulated); narP, narL (Downregulated) |
| Biofilm Formation | Both Up and Down | rcsA (Upregulated); ydeH (Downregulated) |
| Oxidative Phosphorylation | Downregulated | nuoA-N operon |
| Nitrogen Metabolism | Both Up and Down | napF operon, nirB operon (Upregulated); narK (Downregulated) |
| Source: Transcriptome profiling data from Khan et al. (2022) frontiersin.orgnih.gov |
Investigation of its Role in Complex Microbial Communities (e.g., biofilms, environmental microbiomes in model systems)
Bacteria in natural and clinical settings often exist in complex, multi-species communities, such as biofilms. The efficacy and impact of antibiotics in these contexts can differ significantly from their effects on planktonic, single-species cultures.
Research has shown that sub-inhibitory concentrations of aminoglycosides can influence biofilm formation in both E. coli and Pseudomonas aeruginosa. frontiersin.orgnih.gov However, the interaction is complex; in some cases, aminoglycosides like kanamycin have been shown to inhibit biofilm formation, while in others, they can paradoxically promote it. asm.orgd-nb.info One study found that kanamycin could prevent phage T3 from suppressing E. coli biofilm formation. asm.org
The impact of aminoglycosides on environmental microbiomes is another area of growing interest. As naturally produced compounds, their presence can shape the structure and function of soil microbial communities. d-nb.info The introduction of agricultural runoff containing aminoglycosides can alter the native microbiota, potentially affecting soil health and the prevalence of antibiotic resistance genes. d-nb.info Future research on this compound could explore its effects on model biofilm systems (e.g., flow cells) and in controlled microcosm experiments to simulate environmental exposure.
Hybrid Approaches Combining Synthetic Chemistry with Synthetic Biology for Novel Aminoglycoside Discovery
To combat the rise of antibiotic resistance, researchers are developing innovative strategies to create novel aminoglycosides with improved properties. This often involves a hybrid approach that combines the precision of synthetic chemistry with the power of synthetic biology.
Synthetic Chemistry has been used to create derivatives of Kanamycin B with enhanced activity or the ability to overcome resistance mechanisms. For example, attaching hydrophobic alkyl chains to the Kanamycin B backbone has generated cationic amphiphiles with both antibacterial and antifungal properties. nih.gov Another successful strategy involves creating hybrid molecules that link an aminoglycoside to another class of antibiotic, such as a fluoroquinolone, to create a compound with a dual mechanism of action. mdpi.com
Synthetic and Combinatorial Biology offer a complementary approach. By manipulating the biosynthetic gene clusters (BGCs) of aminoglycoside-producing organisms like Streptomyces kanamyceticus, it is possible to generate novel derivatives. nih.govjmb.or.krresearchgate.net This "pathway engineering" can involve swapping genes from different aminoglycoside pathways to create hybrid molecules. For instance, researchers have explored harnessing the modification enzymes from gentamicin (B1671437) biosynthesis to modify the kanamycin scaffold, creating novel hybrid aminoglycosides. biorxiv.org These biological engineering approaches, which are often guided by computational design, represent a frontier in the discovery of next-generation antibiotics. asm.orgnumberanalytics.com
Q & A
Basic Research Question: What is the standard gravimetric method for determining sulfate content in BB-K 6 sulfate salt, and how can experimental errors be minimized?
Methodological Answer:
Gravimetric analysis is a foundational technique for quantifying sulfate ions via precipitation as barium sulfate (BaSO₄). Key steps include:
Sample Preparation : Dissolve a precisely measured mass of this compound in deionized water and acidify with HCl to prevent carbonate interference .
Precipitation : Add excess BaCl₂ slowly under heated conditions to promote larger crystal formation, reducing surface adsorption of impurities .
Filtration and Drying : Use ashless filter paper to collect BaSO₄, dry to constant mass, and calculate sulfate content using stoichiometry:
Error Mitigation :
- Ensure complete precipitation by adding BaCl₂ in excess.
- Avoid rapid precipitation to minimize fine crystals, which may trap impurities .
Advanced Research Question: How can conflicting data from sulfate quantification assays (e.g., gravimetric vs. turbidimetric methods) be reconciled in BB-K 6 studies?
Methodological Answer:
Data discrepancies often arise from methodological differences:
Source Identification :
- Gravimetric methods are highly specific but time-consuming, whereas turbidimetric assays may suffer from interference by organic contaminants .
Cross-Validation :
- Perform parallel analyses using both methods on identical samples.
- Apply statistical tests (e.g., Student’s t-test) to assess systematic errors .
Error Analysis :
- Quantify uncertainties in gravimetric measurements (e.g., filter paper ash residue) and turbidimetric calibration curves .
- Report results with confidence intervals to highlight precision limitations .
Basic Research Question: What spectroscopic techniques are suitable for verifying the purity and structure of this compound?
Methodological Answer:
FT-IR Spectroscopy :
- Identify sulfate signatures (∼1100 cm⁻¹ asymmetric S-O stretching) and compare with reference spectra .
X-ray Diffraction (XRD) :
Elemental Analysis :
Advanced Research Question: How can researchers optimize synthetic routes for this compound to improve yield and purity?
Methodological Answer:
Reaction Parameter Screening :
- Vary pH, temperature, and stoichiometry of sulfate salt precursors (e.g., H₂SO₄ vs. SO₃ sources) to identify optimal conditions .
Purification Strategies :
- Use recrystallization in hot water to remove unreacted salts.
- Monitor purity via melting point analysis and HPLC .
Yield Maximization :
Basic Research Question: What are the best practices for reporting experimental procedures and data in this compound studies?
Methodological Answer:
Adhere to structured reporting frameworks:
Methods Section :
- Detail reagent grades, equipment specifications, and procedural steps to ensure reproducibility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
